molecular formula C8H15N B1397876 Spiro[2.5]octan-5-amine CAS No. 1228531-38-1

Spiro[2.5]octan-5-amine

Cat. No.: B1397876
CAS No.: 1228531-38-1
M. Wt: 125.21 g/mol
InChI Key: YCSRHTRDWSXDFA-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-5-amine, often supplied as its stable hydrochloride salt (CAS 1228449-89-5), is a bicyclic primary amine characterized by a unique spirocyclic architecture where cyclopropane and cyclohexane rings share a single carbon atom . This structure imparts significant steric and electronic properties, making it a valuable building block in organic synthesis and pharmaceutical research . The primary value of this spiro[2.5]octane scaffold lies in its application as a conformational restriction tool in medicinal chemistry . Incorporating this rigid core into molecule design helps "freeze" potential drug candidates into specific three-dimensional shapes, allowing researchers to probe ligand-target interactions and improve the potency and selectivity of their compounds . This strategy is particularly valuable in designing probes for central nervous system targets and in the search for new antibiotics . As a synthetic intermediate, the amine functional group allows for further derivatization, enabling the construction of more complex molecules for compound libraries . The compound is offered as the hydrochloride salt to enhance its stability and handling. Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

spiro[2.5]octan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-7-2-1-3-8(6-7)4-5-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSRHTRDWSXDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spiro[2.5]octan-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and application of Spiro[2.5]octan-5-amine , a distinct spirocyclic scaffold used in modern drug discovery to enhance physicochemical profiles and metabolic stability.

Introduction & Structural Significance

Spiro[2.5]octan-5-amine (CAS: 1228531-38-1) is a bicyclic amine featuring a cyclopropane ring fused to a cyclohexane ring at a single carbon atom (C3).[1] This spiro-fusion imparts unique conformational constraints and electronic properties that distinguish it from simple piperidines or cyclohexylamines.

In medicinal chemistry, this scaffold is valued for its high fraction of sp³-hybridized carbons (


), which correlates with improved solubility and lower promiscuity compared to planar aromatic systems. The cyclopropane ring acts as a steric and electronic modulator, often used as a bioisostere for gem-dimethyl groups or to block metabolic soft spots.
Nomenclature and Numbering

Correct IUPAC numbering is critical for identifying substitution patterns.

  • Rules: Numbering begins at the smaller ring (cyclopropane), proceeds through the spiro center, and continues around the larger ring (cyclohexane).

  • Numbering Path:

    • C1–C2: Cyclopropane methylene carbons.

    • C3: Spiro quaternary carbon.

    • C4–C8: Cyclohexane ring carbons.

  • Position 5: The amine is located at C5, which is the beta position relative to the spiro center (C3–C4–C5).

SpiroStructure Figure 1: IUPAC Numbering of Spiro[2.5]octan-5-amine C1 C1 (CH2) C2 C2 (CH2) C1->C2 C3 C3 (Spiro) C2->C3 C3->C1 C4 C4 (CH2) C3->C4 C5 C5 (CH-NH2) C4->C5 C6 C6 (CH2) C5->C6 NH2 NH2 C5->NH2  (S/R) C7 C7 (CH2) C6->C7 C8 C8 (CH2) C7->C8 C8->C3

Physicochemical Profile

The spiro[2.5]octane core is lipophilic, but the amine group introduces basicity and polarity. The cyclopropane ring introduces significant ring strain (~27 kcal/mol), which influences the reactivity of nearby functional groups.

PropertyValue / DescriptionSource/Notes
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol
Exact Mass 125.1204
LogP (Predicted) 2.1 – 2.3Moderately lipophilic (Free base)
pKa (Predicted) 10.2 – 10.8Typical secondary alkyl amine range
Boiling Point ~180–190 °CEstimated based on C8 amines
Solubility High in EtOH, DMSO, DCM; Low in water (neutral form)HCl salt is water-soluble
Stereochemistry Chiral at C5Usually synthesized as a racemate
Conformational Analysis

The cyclohexane ring in spiro[2.5]octane exists primarily in a chair conformation . The spiro-cyclopropane moiety at C3 imposes steric bulk similar to a gem-dimethyl group but with added bond angle strain.

  • Amine Orientation: The amino group at C5 will preferentially adopt the equatorial orientation to minimize 1,3-diaxial interactions with the axial protons at C3 (part of the rigid spiro system) and C7.

  • Ring Flip: While the ring can flip, the equatorial conformer is thermodynamically favored by ~1.0–1.5 kcal/mol.

Synthetic Methodologies

Synthesis of the 5-amine typically proceeds through the Spiro[2.5]octan-5-one intermediate. The most robust route avoids direct cyclopropanation of enol ethers (which often yields fused bicyclics) and instead utilizes an exocyclic methylene strategy.

Primary Route: Exocyclic Methylene Cyclopropanation

This protocol ensures the correct spiro connectivity.

Step 1: Mono-protection of 1,3-Cyclohexanedione React 1,3-cyclohexanedione with ethylene glycol to form the mono-ketal. This differentiates the two carbonyls.

Step 2: Wittig Olefination Treat the mono-ketal with methyltriphenylphosphonium bromide (


) and base (NaH or KHMDS) to convert the free ketone into an exocyclic methylene group.

Step 3: Simmons-Smith Cyclopropanation The exocyclic double bond is cyclopropanated using diiodomethane (


) and Zinc-Copper couple (

) or diethylzinc (

). This installs the spiro[2.5] system.
  • Note: This step is stereospecific relative to existing substituents but forms a racemate if the starting material is achiral.

Step 4: Deprotection & Reductive Amination Acidic hydrolysis removes the ketal to yield Spiro[2.5]octan-5-one . Finally, reductive amination with ammonium acetate (


) and sodium cyanoborohydride (

) yields the target amine.

Synthesis Figure 2: Synthetic Pathway to Spiro[2.5]octan-5-amine SM 1,3-Cyclohexanedione Inter1 Mono-Ketal Intermediate SM->Inter1 Ethylene Glycol, pTsOH Inter2 Exocyclic Methylene (Wittig Product) Inter1->Inter2 Ph3PMeBr, NaH (Wittig) Inter3 Spiro-Ketal (Simmons-Smith Product) Inter2->Inter3 CH2I2, Zn(Cu) (Simmons-Smith) Ketone Spiro[2.5]octan-5-one Inter3->Ketone HCl (aq) (Deprotection) Product Spiro[2.5]octan-5-amine Ketone->Product 1. NH4OAc 2. NaBH3CN (Reductive Amination)

[7]

Reactivity & Stability

Amine Functionality

The C5-amine is a primary aliphatic amine and exhibits standard nucleophilic reactivity:

  • Amide Coupling: Reacts readily with carboxylic acids (using EDC/HOBt or HATU) to form amides. This is the primary reaction for incorporating the scaffold into drug candidates (e.g., reaction with picolinic acid).

  • Alkylation: Can undergo reductive alkylation or

    
     displacement to form secondary/tertiary amines.
    
Cyclopropane Ring Stability

The spiro-cyclopropane ring is highly strained ("banana bonds").

  • Acid Sensitivity: While generally stable to weak acids (e.g., acetic acid), strong Lewis acids or concentrated Brønsted acids can trigger ring opening or rearrangement to a fused bicyclo[4.1.0] system or an ethyl-substituted cyclohexane.

  • Oxidative Stability: The cyclopropane ring is generally resistant to oxidative metabolism (P450s) compared to alkyl chains, making it a "metabolic blocker."

Handling & Safety
  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Storage: Store as the hydrochloride salt (

    
    ) to prevent oxidation and absorption of atmospheric 
    
    
    
    . Keep at 2–8°C under inert atmosphere (Argon/Nitrogen).

Applications in Drug Discovery

The spiro[2.5]octane scaffold is increasingly used to expand "Chemical Space" beyond flat aromatic rings.

  • Bioisosterism: It serves as a rigid, bulky replacement for a cyclohexyl or piperidinyl group. The spiro-cyclopropane adds bulk perpendicular to the ring plane, exploring new pockets in enzyme active sites.

  • Solubility Enhancement: The 3D character disrupts crystal packing energies compared to flat analogs, often improving aqueous solubility of the final drug molecule.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic hydroxylation at that position, potentially increasing the half-life (

    
    ) of the compound.
    

References

  • NIST Chemistry WebBook. Spiro[2.5]octane Properties and Spectra. National Institute of Standards and Technology.[2] Link

  • BenchChem. Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid. (Includes synthetic protocols for spiro-octane scaffolds). Link

  • PubChem. Spiro[2.5]octane Compound Summary. National Center for Biotechnology Information. Link

  • WIPO Patent.Process for preparing spiro[2.5]octane-5,7-dione. WO 2012/052451. (Describes the construction of the dione precursor).
  • ChemicalBook. Spiro[2.5]octan-5-amine Product Specifications.Link

Sources

Spiro[2.5]octan-5-amine IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

This monograph provides a comprehensive technical analysis of Spiro[2.5]octan-5-amine , a bicyclic aliphatic amine increasingly utilized in medicinal chemistry as a conformationally restricted bioisostere.

Chemical Identity & Nomenclature

Spiro[2.5]octan-5-amine is a spirocyclic primary amine where a cyclopropane ring and a cyclohexane ring share a single carbon atom (C3). The amine functional group is positioned on the cyclohexane ring, meta to the spiro junction, creating a unique steric and electronic profile compared to simple cyclohexylamines.

Parameter Data
IUPAC Name Spiro[2.5]octan-5-amine
CAS Number (Free Base) 1228531-38-1
CAS Number (HCl Salt) 1228449-89-5
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol
SMILES NC1CCCC2(CC2)C1
InChI Key FOEYMRPOKBCNCR-UHFFFAOYSA-N (Parent Skeleton)
Appearance Colorless oil (base) or white solid (HCl salt)
Structural Numbering Logic

Correct IUPAC numbering is critical for distinguishing this isomer from the 4-amine or 6-amine analogues.

  • Spiro Priority: Numbering begins in the smaller ring (cyclopropane).

  • Sequence: Start at a carbon adjacent to the spiro center (C1), proceed to the other cyclopropyl carbon (C2), then the spiro center (C3).

  • Expansion: Continue around the larger ring (cyclohexane).

  • Target: The amine at position 5 is located two carbons away from the spiro junction (C3 → C4 → C5).

Numbering cluster_0 Spiro[2.5]octane Skeleton C1 C1 C2 C2 C1->C2 C3 C3 (Spiro) C2->C3 C3->C1 C4 C4 C3->C4 C5 C5 (NH2) C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C3

Figure 1: IUPAC numbering scheme.[1] The spiro carbon is C3; the amine is attached at C5.

Synthetic Methodology

The synthesis of Spiro[2.5]octan-5-amine presents a challenge: introducing the spiro-cyclopropane ring at a specific position relative to the nitrogen functionality. Direct alkylation of cyclohexanone typically yields the 4-isomer (alpha-substitution). Therefore, a 1,3-functionalization strategy is required, often utilizing a Simmons-Smith cyclopropanation on an exocyclic alkene derived from a protected 1,3-dione.

Retrosynthetic Analysis
  • Target: Spiro[2.5]octan-5-amine.[2][3][4][5]

  • Immediate Precursor: Spiro[2.5]octan-5-one (CAS 25308-67-2).

  • Key Transformation: Reductive amination.

  • Scaffold Construction: Cyclopropanation of 3-methylene-1,1-ethylenedioxycyclohexane.

  • Starting Material: Cyclohexane-1,3-dione.[6]

Detailed Experimental Protocol

This protocol synthesizes the hydrochloride salt from cyclohexane-1,3-dione.

Phase 1: Scaffold Construction
  • Mono-Protection: React cyclohexane-1,3-dione with 1.0 eq of ethylene glycol and catalytic p-TsOH in refluxing toluene (Dean-Stark trap) to yield 1,4-dioxaspiro[4.5]decan-7-one .

    • Note: Control stoichiometry to avoid bis-protection.

  • Wittig Olefination: Treat the mono-ketal with methyltriphenylphosphonium bromide (Ph3PMeBr) and KOtBu in THF at 0°C → RT. This converts the remaining ketone into an exocyclic methylene group, yielding 7-methylene-1,4-dioxaspiro[4.5]decane .

  • Simmons-Smith Cyclopropanation:

    • Reagents: Diethylzinc (Et2Zn) and Diiodomethane (CH2I2).[7]

    • Solvent: Anhydrous DCM or Toluene.

    • Procedure: Add Et2Zn (1.0 M in hexanes) to a solution of the alkene at 0°C. Dropwise add CH2I2. Stir at RT for 12h.

    • Mechanism: The zinc carbenoid (IZnCH2I) adds across the exocyclic double bond to form the spiro-cyclopropane.

    • Product: Spiro[2.5]octan-5-one ethylene ketal .

Phase 2: Functional Group Manipulation
  • Deprotection: Hydrolyze the ketal using 1N HCl in THF/Water (1:1) at RT for 4h.

    • Result:Spiro[2.5]octan-5-one (CAS 25308-67-2).

  • Reductive Amination:

    • Dissolve the ketone in MeOH.

    • Add Ammonium Acetate (NH4OAc, 10 eq) and stir for 30 min.

    • Add Sodium Cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise.

    • Workup: Quench with NaHCO3, extract with DCM.

    • Salt Formation: Treat the crude amine with 4M HCl in dioxane.

    • Final Product: Spiro[2.5]octan-5-amine hydrochloride .

Synthesis SM Cyclohexane-1,3-dione Step1 1. Ethylene Glycol, pTsOH (Mono-protection) SM->Step1 Int1 Mono-ketal Intermediate Step1->Int1 Step2 2. Ph3PMeBr, KOtBu (Wittig Reaction) Int1->Step2 Int2 Exocyclic Methylene Step2->Int2 Step3 3. Et2Zn, CH2I2 (Simmons-Smith) Int2->Step3 Int3 Spiro-Ketal Step3->Int3 Step4 4. HCl (aq) (Deprotection) Int3->Step4 Ketone Spiro[2.5]octan-5-one (CAS 25308-67-2) Step4->Ketone Step5 5. NH4OAc, NaBH3CN (Reductive Amination) Ketone->Step5 Product Spiro[2.5]octan-5-amine (CAS 1228531-38-1) Step5->Product

Figure 2: Synthetic pathway from cyclohexane-1,3-dione to spiro[2.5]octan-5-amine.[8]

Applications in Drug Discovery

Spiro[2.5]octan-5-amine serves as a high-value building block for "Escape from Flatland" strategies in medicinal chemistry.

Conformational Restriction

Unlike a flexible cyclohexylamine, the spiro-cyclopropane ring at C3 imposes significant conformational rigidity on the cyclohexane ring. This "gem-dimethyl effect" equivalent locks the ring into a specific chair conformation, potentially:

  • Reducing Entropic Penalty: Pre-organizing the ligand for receptor binding.

  • Metabolic Stability: Blocking metabolic oxidation at the C3 position (a common soft spot in piperidines/cyclohexanes).

Bioisosterism

It acts as a lipophilic, bulky bioisostere for:

  • 3,3-Dimethylcyclohexylamine

  • 3-Substituted Piperidines

Case Study: Kinase Inhibition

Recent patent literature (e.g., EP4536637A2) highlights the use of this amine in amide coupling reactions (e.g., with picolinic acid) to generate inhibitors where the spiro-scaffold fills a hydrophobic pocket within the ATP-binding site of kinases, improving selectivity over non-spiro analogues.

Safety & Handling

  • Hazards: The free base is a primary amine and likely corrosive/irritant. The HCl salt is a solid irritant.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Precursor Safety: The Simmons-Smith reagent (Et2Zn/CH2I2) is pyrophoric and explosive; strict anhydrous, oxygen-free conditions are mandatory.

References

  • AChemBlock. (n.d.). Spiro[2.5]octan-5-amine Product Page. Retrieved from

  • ChemicalBook. (n.d.). Spiro[2.5]octan-5-amine hydrochloride Properties. Retrieved from

  • European Patent Office. (2023). EP4536637A2: Compounds, compositions, and methods. Retrieved from

  • Simmons, H. E., & Smith, R. D. (1959).[9] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.[9]

  • BenchChem. (2025).[6] Synthesis of Spiro[2.5]octane derivatives. Retrieved from

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Spiro[2.5]octan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the spectroscopic characteristics of Spiro[2.5]octan-5-amine, a saturated bicyclic amine with a unique spirocyclic core. Given the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust analytical framework. This approach is designed to empower researchers, scientists, and drug development professionals in the anticipation, interpretation, and verification of its spectral data.

The structural rigidity and three-dimensional nature of spirocycles make them intriguing scaffolds in medicinal chemistry. Accurate and comprehensive spectroscopic analysis is the cornerstone of confirming the identity and purity of such novel chemical entities. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Spiro[2.5]octan-5-amine and the experimental rationale for their acquisition and interpretation.

Molecular Structure of Spiro[2.5]octan-5-amine

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. Spiro[2.5]octan-5-amine consists of a cyclopropane ring and a cyclohexane ring sharing a single carbon atom (the spiro center). The amine group is attached to the C5 position of the cyclohexane ring.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing and Analysis prep1 Dissolve ~10 mg of Spiro[2.5]octan-5-amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of a reference standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Acquire a ¹H NMR spectrum. (16 scans, 2s relaxation delay) prep3->acq1 acq2 Acquire a ¹³C{¹H} NMR spectrum. (1024 scans, 2s relaxation delay) acq1->acq2 acq3 Perform a D₂O exchange experiment: Add a drop of D₂O, shake, and re-acquire ¹H NMR. acq1->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction to the raw data. acq2->proc1 acq3->proc1 proc2 Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm). proc1->proc2 proc3 Integrate the peaks in the ¹H NMR spectrum. proc2->proc3 proc4 Assign peaks to the corresponding protons and carbons based on chemical shifts, multiplicities, and integration. proc3->proc4

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In Spiro[2.5]octan-5-amine, the key functional group is the primary amine.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Assignment
3300 - 3500N-H stretchPrimary amine (two bands expected)
2850 - 2960C-H stretchAliphatic CH₂
~ 3050C-H stretchCyclopropane C-H
1590 - 1650N-H bend (scissoring)Primary amine
1000 - 1250C-N stretchAliphatic amine

Rationale for Predictions:

  • N-H Stretch: Primary amines typically show two absorption bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. [1]* C-H Stretch: The absorptions for the sp³ C-H bonds of the cyclohexane ring are expected in their usual region. The C-H stretch of the cyclopropane ring is characteristically at a slightly higher frequency.

  • N-H Bend: The scissoring vibration of the primary amine group is a key diagnostic peak.

  • C-N Stretch: This absorption further confirms the presence of the amine functional group.

Experimental Protocol for IR Data Acquisition

A typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

  • Instrument Background: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental noise.

  • Sample Application: Place a small amount of the neat liquid or solid Spiro[2.5]octan-5-amine sample directly onto the ATR crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

For Spiro[2.5]octan-5-amine (Molecular Formula: C₈H₁₅N), the predicted key signals in an electron ionization (EI) mass spectrum are:

m/z (mass-to-charge ratio) Predicted Identity Notes
125[M]⁺Molecular ion. Expected to be observed due to the "Nitrogen Rule" (odd molecular weight for a compound with one nitrogen atom).
124[M-H]⁺Loss of a hydrogen atom.
110[M-NH]⁺Loss of an amino radical.
96[M-C₂H₅]⁺ or [M-NH₂-CH₃]⁺Alpha-cleavage and subsequent losses.
82[M-C₃H₇]⁺Further fragmentation of the cyclohexane ring.

Rationale for Predictions:

  • Molecular Ion ([M]⁺): The molecular weight of C₈H₁₅N is 125.21. The molecular ion peak is expected at m/z 125. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Alpha-Cleavage: The most characteristic fragmentation of amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). This would lead to the loss of an ethyl or propyl radical from the cyclohexane ring, resulting in a stable iminium ion.

Proposed Fragmentation Pathway

M Spiro[2.5]octan-5-amine [M]⁺ m/z = 125 F1 [M-C₂H₅]⁺ m/z = 96 M->F1 - C₂H₅• (alpha-cleavage) F2 [M-C₃H₅]⁺ m/z = 82 M->F2 - C₃H₅• (ring fragmentation)

Caption: A simplified proposed fragmentation pathway for Spiro[2.5]octan-5-amine in EI-MS.

Experimental Protocol for MS Data Acquisition

A standard method for acquiring an EI mass spectrum would be:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Spiro[2.5]octan-5-amine. The provided tables of expected chemical shifts and absorption frequencies, along with the detailed experimental protocols, offer a robust framework for any researcher working with this compound. The true power of these techniques lies in their combined application. The confirmation of the molecular weight by MS, identification of functional groups by IR, and the detailed structural mapping by NMR together provide an unambiguous characterization of the molecule. Any experimental data obtained should be critically compared against these predictions to confirm the synthesis and purity of Spiro[2.5]octan-5-amine.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Navigating the Spirocyclic Frontier: A Technical Guide to Spiro[2.5]octan-5-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 3D Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel molecular architectures that can unlock challenging biological targets is insatiable. We are witnessing a decisive shift away from flat, aromatic structures towards more three-dimensional (3D) scaffolds. This evolution is driven by the need for enhanced target specificity, improved physicochemical properties, and the exploration of novel intellectual property space. Among the most promising of these 3D structures are spirocycles, which feature two rings connected by a single, shared atom. This unique arrangement imparts a rigid, well-defined conformational pre-organization that can lead to superior binding affinity and selectivity for protein targets.[1]

This guide focuses on a particularly intriguing spirocyclic building block: Spiro[2.5]octan-5-amine . Its fusion of a cyclopropane and a cyclohexane ring creates a rigid framework with precise vectorial arrangements of its functional amine group, making it a compelling scaffold for interrogation of biological systems. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its commercial availability, key suppliers, synthetic accessibility, and strategic applications in medicinal chemistry.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of Spiro[2.5]octan-5-amine is fundamental to its effective deployment in drug design programs.

PropertyValueSource
CAS Number 1228531-38-1Advanced ChemBlocks[2], ChemicalBook[3]
Molecular Formula C₈H₁₅NAdvanced ChemBlocks[2]
Molecular Weight 125.22 g/mol Advanced ChemBlocks[2]
Purity Typically ≥95%Advanced ChemBlocks[2]
Appearance Not specified, likely a liquid or low-melting solidGeneral chemical knowledge
Storage 0-8 °CAdvanced ChemBlocks[2]
SMILES NC1CCCC2(CC2)C1Advanced ChemBlocks[2]

The spirocyclic nature of this compound, specifically the strained cyclopropane ring fused to the cyclohexane chair, results in a defined three-dimensional exit vector for the amine substituent. This is a critical feature for medicinal chemists, as it allows for precise probing of binding pockets in target proteins.

Commercial Availability and Strategic Sourcing

Spiro[2.5]octan-5-amine is classified as a specialty chemical, primarily available from suppliers catering to research and development quantities. It is not a bulk commodity, and its availability is often on an "enquiry" basis, suggesting it may be synthesized on demand.

Table of Known Suppliers:

SupplierProduct NameCAS NumberPurityAvailability
Advanced ChemBlocks Spiro[2.5]octan-5-amine1228531-38-195%Enquiry[2]
BLD Pharmatech SPIRO[2.5]OCTAN-5-AMINE1228531-38-198+%Not specified

Note: The high cost and limited immediate availability of Spiro[2.5]octan-5-amine underscore the importance of considering its synthesis from more readily available precursors for larger-scale needs.

Synthetic Accessibility: A Practical Approach

Given the sourcing landscape, an in-house synthesis of Spiro[2.5]octan-5-amine is a viable and often necessary strategy for drug discovery campaigns. The most logical and cost-effective synthetic route commences from the more commercially available ketone precursor, Spiro[2.5]octan-5-one .

A common and robust method for this transformation is reductive amination . This well-established reaction proceeds in two conceptual steps: the formation of an imine or enamine intermediate followed by its reduction to the desired amine.

G cluster_start Commercially Available Precursor cluster_reaction Reductive Amination cluster_product Target Compound Spiro_ketone Spiro[2.5]octan-5-one (CAS: 25308-67-2) Imine_formation Imine/Enamine Formation Spiro_ketone->Imine_formation + NH₃ or NH₄OAc (Amine Source) Reduction Reduction Imine_formation->Reduction Intermediate Spiro_amine Spiro[2.5]octan-5-amine (CAS: 1228531-38-1) Reduction->Spiro_amine + Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)

Caption: Proposed synthetic workflow for Spiro[2.5]octan-5-amine.

Experimental Protocol: Reductive Amination of Spiro[2.5]octan-5-one

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

  • Reaction Setup: To a solution of Spiro[2.5]octan-5-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added an ammonia source, such as ammonium acetate (NH₄OAc, ~5-10 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is deemed sufficient, a reducing agent is added portion-wise at 0 °C. Sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5-2.0 eq) is often the reagent of choice due to its mildness and selectivity.

  • Reaction Progression and Quenching: The reaction is allowed to warm to room temperature and stirred until completion (typically 12-24 hours), as monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup and Isolation: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel to yield the pure Spiro[2.5]octan-5-amine.

Causality of Experimental Choices:

  • Solvent: Dichloromethane or 1,2-dichloroethane are chosen for their ability to dissolve the reactants and their compatibility with the reducing agent.

  • Amine Source: Ammonium acetate serves as both the ammonia source and a mild acid catalyst to promote imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride as it is less likely to reduce the starting ketone before imine formation and is more tolerant of the mildly acidic conditions.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the Spiro[2.5]octan-5-amine scaffold into drug candidates can offer several advantages, stemming from its inherent three-dimensionality.[4]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility and metabolic stability compared to flat aromatic systems.[4]

  • Enhanced Target Binding: The rigid conformational nature of the spirocycle can reduce the entropic penalty upon binding to a target protein, potentially leading to higher potency.

  • Vectorial Exploration of Binding Pockets: The fixed orientation of the amine functional group allows for precise, directional interactions with amino acid residues in a protein's active site.

  • Novelty and Intellectual Property: As a non-classical building block, its use can lead to novel chemical entities with strong intellectual property protection.

Spirocyclic scaffolds are increasingly found in approved drugs and clinical candidates, underscoring their value in medicinal chemistry.[3][5] The spiro[2.5]octane framework, in particular, can be found in intermediates for various pharmaceutically active ingredients.[6]

Strategic Workflow for Compound Evaluation

The integration of Spiro[2.5]octan-5-amine into a drug discovery project should follow a logical and systematic progression.

G cluster_design Design & Synthesis cluster_screening In Vitro Evaluation cluster_vivo In Vivo Assessment cluster_optimization Lead Optimization node_synthesis Synthesis of Spiro[2.5]octan-5-amine (or procurement) node_derivatization Derivatization/ Amide Coupling node_synthesis->node_derivatization node_primary Primary Biochemical/ Cellular Assays node_derivatization->node_primary node_secondary Secondary Assays (Selectivity, MoA) node_primary->node_secondary node_adme In Vitro ADME (Solubility, Permeability, Metabolic Stability) node_secondary->node_adme node_pk Pharmacokinetics (PK) in Rodents node_adme->node_pk node_efficacy Efficacy Studies in Disease Models node_pk->node_efficacy node_sar Structure-Activity Relationship (SAR) Analysis node_efficacy->node_sar node_sar->node_derivatization Iterative Design

Caption: A strategic workflow for the evaluation of Spiro[2.5]octan-5-amine derivatives.

This iterative process, from synthesis and derivatization through comprehensive in vitro and in vivo testing, allows for the systematic exploration of the chemical space around the spiro[2.5]octane core to identify promising lead candidates for further development.

Conclusion

Spiro[2.5]octan-5-amine represents a valuable, albeit specialized, building block for contemporary drug discovery. Its rigid, three-dimensional architecture offers a compelling strategy to overcome the limitations of traditional flat scaffolds. While its commercial availability necessitates careful planning and potentially in-house synthesis, the potential rewards in terms of improved drug-like properties and novel intellectual property make it a worthy candidate for consideration in programs targeting complex biological systems. This guide provides the foundational knowledge for researchers to confidently incorporate this promising scaffold into their discovery pipelines.

References

  • Chemspace. Spiro[2.5]octan-4-amine hydrochloride. [Link]

  • CP Lab Safety. spiro[2.5]octan-5-one, min 97%, 1 gram. [Link]

  • Dana Bioscience. 6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-5-carboxylic acid 50mg. [Link]

  • Google Patents. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • Google Patents. US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione.
  • ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited. [Link]

  • RSC Publishing. Spirocyclic derivatives as antioxidants: a review. [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. [Link]

  • RSC Publishing. Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. [Link]

Sources

Methodological & Application

Application Note: Spiro[2.5]octan-5-amine as a Scaffold in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the saturation of


-rich (flat) chemical space has driven a strategic pivot toward three-dimensional scaffolds. Spiro[2.5]octan-5-amine  represents a high-value "lead-like" scaffold that offers a critical balance between structural rigidity and physicochemical optimization.

Unlike flexible alkyl chains or planar aromatic rings, the spiro[2.5]octane core provides a conformational lock . The fusion of the cyclopropane ring to the cyclohexane ring creates a rigid spiro-quaternary center that vectors substituents into defined vectors, reducing the entropic penalty of binding to protein targets.

This guide details the protocols for utilizing Spiro[2.5]octan-5-amine in parallel synthesis, focusing on overcoming the specific challenges of aliphatic amine reactivity, solubility, and high-throughput purification.

Structural Analysis & Physicochemical Advantage[1]

The spiro[2.5]octan-5-amine scaffold is distinct from standard piperidines or cyclohexylamines due to the spiro-fusion at the C3 position (IUPAC numbering).

Key Properties
PropertyValue / CharacteristicImpact on Drug Design
Hybridization (

)
High (100%

core)
Improves solubility and metabolic stability compared to aromatics.[1]
Geometry Rigid Spiro-fusionVectors the C5-amine out of the plane, accessing novel IP space.
Basicity (pKa) ~10.5 (Est. for

amine)
Typical aliphatic amine; requires sequestration during purification.
Metabolic Liability LowThe cyclopropane ring blocks metabolic oxidation at the spiro center; no benzylic-like hydrogens.
Structural Numbering

For the purpose of this guide, the scaffold is numbered starting from the cyclopropane ring adjacent to the spiro center:

  • C1-C2: Cyclopropane methylene.

  • C3: Spiro quaternary carbon.[2][3]

  • C5: The functionalization point (Amine).

Parallel Synthesis Strategy: Divergent Library Generation

The primary workflow utilizes a Divergent Synthesis approach. A single batch of the core scaffold is split into multiple reaction wells, each reacting with a unique electrophile (R-X).

Workflow Logic (DOT Visualization)

ParallelSynthesis cluster_QC Quality Control Loop Scaffold Spiro[2.5]octan-5-amine (Core) Coupling Coupling Reaction (96-well Block) Scaffold->Coupling Dispense Reagents Diversity Reagents (Acids, Sulfonyl Chlorides, Isocyanates) Reagents->Coupling Dispense Scavenging Scavenging/Quenching (Polymer-supported) Coupling->Scavenging 12-24h RT Purification SCX Catch & Release (Solid Phase Extraction) Scavenging->Purification Filter FinalPlate Final Library (LC-MS QC) Purification->FinalPlate Elute & Evap Purification->FinalPlate

Figure 1: High-throughput divergent synthesis workflow for spirocyclic amine libraries.

Experimental Protocols

Protocol A: Amide Library Generation (Acylation)

Objective: Synthesis of Spiro[2.5]octan-5-amides via HATU coupling. Rationale: The C5-amine is a primary aliphatic amine. While nucleophilic, steric bulk from the chair conformation of the cyclohexane ring can impede reaction rates with bulky acids. HATU is selected as the coupling agent for its high efficiency with hindered substrates.

Reagents:

  • Scaffold: Spiro[2.5]octan-5-amine (0.1 M in DMF).

  • Carboxylic Acids (

    
    ): 0.2 M in DMF.
    
  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Neat).

Step-by-Step Procedure:

  • Preparation: In a 96-well deep-well plate, dispense 100 µL of the Carboxylic Acid stock (20 µmol, 1.2 eq).

  • Activation: Add 100 µL of HATU stock (20 µmol, 1.2 eq) and 10 µL of DIPEA (57 µmol, 3.4 eq). Shake for 5 minutes to form the active ester.

  • Addition: Add 167 µL of Spiro[2.5]octan-5-amine stock (16.7 µmol, 1.0 eq).

  • Reaction: Seal the plate and shake at room temperature for 16 hours.

  • Validation: Check 3 random wells via LC-MS to confirm >90% conversion.

Protocol B: Sulfonamide Library Generation

Objective: Synthesis of Sulfonamides. Rationale: Sulfonyl chlorides are highly reactive. To prevent bis-sulfonylation of the primary amine, strictly control stoichiometry and temperature.

Step-by-Step Procedure:

  • Preparation: Dispense 167 µL of Scaffold stock (16.7 µmol) into wells. Add 10 µL DIPEA.

  • Cooling: Place the reaction block on a cooling block (0°C) for 10 minutes.

  • Addition: Add 1.1 equivalents of Sulfonyl Chloride (0.2 M in DCM).

    • Note: Use DCM for sulfonylation if solubility permits; it simplifies evaporation. If DMF is required, ensure it is anhydrous.

  • Reaction: Allow to warm to RT and shake for 12 hours.

  • Quenching: Add polymer-supported trisamine resin (3 eq) to scavenge excess sulfonyl chloride.

Purification Strategy: The SCX "Catch-and-Release"

Core Logic: The unreacted carboxylic acids and non-basic byproducts must be removed. The product (amide/sulfonamide) is often neutral or weakly basic, but if the product retains a basic center (or if we are purifying the amine precursors), Strong Cation Exchange (SCX) is the gold standard.

However, for Amide/Sulfonamide libraries where the basicity of the primary amine is lost upon reaction, a different strategy is required: Reverse-SCX (Scavenging) .

Correction for Amide Libraries: Since the product is an amide (neutral), it will not bind to SCX. The unreacted starting amine will bind.

  • Strategy: Pass reaction mixture through SCX cartridge.

  • Catch: Unreacted Spiro[2.5]octan-5-amine (impurity).

  • Pass-through: Desired Amide Product + Non-basic impurities (acids).

  • Secondary Step: Use a carbonate resin (polymer-supported carbonate) to scavenge the excess carboxylic acids.

Refined Protocol for Amide Purification:

  • Scavenging Acid: Add PS-Carbonate resin (3 eq relative to excess acid) to the reaction well. Shake for 4 hours.

  • Scavenging Amine: Add PS-Isocyanate resin (2 eq relative to unreacted amine) to scavenge any remaining scaffold.

  • Filtration: Filter the reaction mixture into a pre-weighed collection plate.

  • Evaporation: Remove solvent (Genevac or SpeedVac).

Visualization of Purification Logic

PurificationLogic Mixture Crude Reaction Mix (Product + Excess Acid + Trace Amine) Step1 Add PS-Carbonate Resin (Traps Acids) Mixture->Step1 Step2 Add PS-Isocyanate Resin (Traps Amines) Step1->Step2 Filter Filtration Step2->Filter Waste Solid Waste (Resins + Impurities) Filter->Waste Retained Product Filtrate (Pure Amide Product) Filter->Product Eluted

Figure 2: "Scavenge and Filter" purification workflow for neutral amide libraries.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[4][1][2][5][6][7][8] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Scaffolds. Organic Letters. [Link]

Sources

Application Note: High-Fidelity Amide Bond Formation with Spiro[2.5]octan-5-amine

[1]

Abstract & Strategic Value

Spiro[2.5]octan-5-amine (CAS: 1228531-38-1) represents a critical class of "high-Fsp³" building blocks used to escape the "flatland" of traditional aromatic drug discovery. By replacing planar cyclohexyl or phenyl rings with this spirocyclic scaffold, medicinal chemists can improve solubility, metabolic stability, and target selectivity without significantly altering molecular weight.

However, the rigid orthogonality of the spiro[2.5] system imposes unique steric constraints. Standard coupling protocols often fail not due to lack of intrinsic nucleophilicity, but due to conformational locking that hinders orbital overlap during the tetrahedral transition state. This guide provides validated protocols to overcome these barriers, ensuring high yields and purity.

Structural Analysis & Chemical Logic

The Spiro[2.5] Effect

Unlike flexible alkyl amines, Spiro[2.5]octan-5-amine possesses a "locked" conformation. The spiro-fusion at C3 (standard numbering) forces the cyclohexane ring into a specific chair conformation to minimize strain with the cyclopropane ring.

  • Nucleophilicity: The amine at C5 is a primary aliphatic amine. Its pKa is estimated at ~10.5–10.7 (similar to cyclohexylamine). It is highly nucleophilic but sterically shielded by the ring puckering.

  • Steric Challenge: If the amine occupies the axial position due to the spiro-locking effect, approach by bulky activated esters (like those formed with trityl-protected amino acids) will be severely retarded.

  • Acid Sensitivity: While the spiro[2.5] system is more robust than simple cyclopropanes, it possesses significant ring strain (~27 kcal/mol). Avoid prolonged heating (>80°C) in strong mineral acids (HCl/H₂SO₄) , which can trigger ring-opening or rearrangement.

Reagent Selection Strategy

We categorize coupling strategies based on the steric demand of the carboxylic acid partner:

  • Category A (Standard): Unhindered acids (e.g., acetic acid, simple aromatics).

    • Recommendation: HATU/DIEA.

  • Category B (Steric/Chiral): Alpha-branched acids, Boc-amino acids, or electron-rich aromatics.

    • Recommendation: T3P (Propylphosphonic anhydride).

  • Category C (Ultra-Low Reactivity): Electron-deficient anilines or highly hindered tertiary acids.

    • Recommendation: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Small-scale library synthesis (10 mg – 500 mg) where speed is critical.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester). The pyridine nitrogen in the leaving group provides anchimeric assistance, accelerating the reaction by orders of magnitude over HBTU/EDC.

Reagents:

  • Spiro[2.5]octan-5-amine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5 minutes. Visual Check: Solution usually turns yellow/orange.

  • Addition: Add Spiro[2.5]octan-5-amine (1.0 equiv). If the amine is a hydrochloride salt, ensure total base equivalents = 3.0 + 1.0 = 4.0 equiv.

  • Reaction: Stir at RT for 1–4 hours.

  • Monitoring: Check LCMS. Look for the product mass [M+H]+.

    • Critical Warning: If reaction stalls, do not heat . Heating HATU with hindered amines promotes "Guanidinylation" (reaction of the amine with the HATU uronium carbon instead of the carbonyl), forming a stable byproduct [+99 mass units].

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Protocol B: The "Process & Steric" Method (T3P)

Best for: Scale-up (>1g), sterically hindered acids, and avoiding epimerization.

Mechanism: T3P (Propylphosphonic anhydride) acts as a kinetic water scavenger, driving the equilibrium toward the amide. It forms a mixed anhydride that is less prone to epimerization than OBt esters. It is non-explosive and water-soluble, simplifying purification.

Reagents:

  • Spiro[2.5]octan-5-amine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

Step-by-Step:

  • Charge: In a reactor/flask, combine Carboxylic Acid (1.1 equiv), Spiro[2.5]octan-5-amine (1.0 equiv), and Base (3.0 equiv) in EtOAc (concentration 0.5 M).

  • Cooling: Cool the mixture to 0°C (ice bath). Exotherm control is vital for T3P.

  • Addition: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU but cleaner.

  • Workup (The "Self-Validating" Step):

    • Add water directly to the reaction mixture.

    • Separate phases.

    • Wash organic layer with 0.5 M Citric Acid (removes excess amine/pyridine).

    • Wash with 1 M NaOH (removes unreacted acid and T3P byproducts, which are water-soluble phosphates).

    • Result: The organic layer contains near-pure amide.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal coupling condition based on the specific properties of the acid partner.

CouplingStrategyStartStart: Spiro[2.5]octan-5-amine + Carboxylic AcidCheckAcidAnalyze Acid PartnerStart->CheckAcidIsHinderedIs Acid Sterically Hindered (e.g., alpha-tertiary)?CheckAcid->IsHinderedIsChiralIs Acid Chiral & Epimerization Sensitive?IsHindered->IsChiralNoAdvancedProtocol B: T3P/Pyridine (Low Epimerization, Clean Workup)IsHindered->AdvancedYes (Moderate)HardcoreProtocol C: Ghosez Reagent (Acid Chloride Intermediate)IsHindered->HardcoreYes (Extreme)StandardProtocol A: HATU/DIEA (Fast, High Yield)IsChiral->StandardNoIsChiral->AdvancedYes

Caption: Decision tree for selecting coupling reagents. T3P is preferred for chiral/hindered substrates to prevent racemization.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
+99 Mass Shift (LCMS) Guanidinylation: Reaction with HATU is faster than with the acid.Switch to T3P or use EDC/HOAt. Do not heat HATU reactions.
Low Conversion Steric Shielding: The spiro ring blocks the trajectory.Increase concentration to 1.0 M. Use T3P with Pyridine at 40°C (mild heat).
Ring Opening (+18 or +36 mass) Acid Lability: Strong acid workup opened the cyclopropane.Use Citric Acid (mild) or Phosphate buffer (pH 6) for workup. Avoid 1M HCl.
Solubility Data

Spiro[2.5]octan-5-amine HCl salt is highly soluble in water and MeOH but poorly soluble in DCM.

  • Tip: If using the HCl salt in DCM, premix with DIEA and sonicate for 5 mins to generate the free base before adding the activated acid.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

    • Source:

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

    • Source:

  • Burkhardt, S., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.[1] Molecules, 28(10), 4205.

    • Source:

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[2] Organic Process Research & Development, 15(6), 1438–1441.

    • Source:

Spiro[2.5]octan-5-amine for developing novel CNS drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Spiro[2.5]octan-5-amine as a high-value scaffold in Central Nervous System (CNS) drug discovery.[1] Unlike traditional planar aromatic or gem-dimethyl spacers, this spirocyclic motif offers a high fraction of saturated carbon (


), enhanced metabolic stability, and precise vector orientation of substituents.[1] This note provides a validated synthetic protocol, a specific Blood-Brain Barrier (BBB) permeability assessment workflow (PAMPA-BBB), and a metabolic stability comparison protocol to accelerate Lead Optimization (LO) campaigns.

The Physicochemical Rationale: "Escape from Flatland"

The failure of many CNS candidates is often attributed to poor solubility and non-specific binding caused by flat, lipophilic aromatic rings. The Spiro[2.5]octan-5-amine scaffold addresses these attrition risks through three mechanisms:

  • Conformational Locking: The cyclopropane ring fused to the cyclohexane core creates a rigid spiro-junction. This limits the number of rotatable bonds, reducing the entropic penalty upon protein binding compared to flexible alkyl chains [1].

  • Metabolic Blocking: The spiro-cyclopropyl group acts as a steric shield and a metabolic blocker, preventing Cytochrome P450-mediated oxidation at the position geminal to the ring junction, a common liability in gem-dimethyl analogs [2].[1]

  • Vector Manipulation: The amine handle at position 5 (meta to the spiro junction) allows for vectors that project substituents into distinct sub-pockets of GPCRs (e.g., MCHr1, Sigma-1) that are inaccessible to planar analogs [3].[1]

Table 1: Comparative Physicochemical Profile (Predicted)

Property4-Phenyl-cyclohexylamine4,4-Dimethyl-cyclohexylamineSpiro[2.5]octan-5-amine Impact on CNS Design

0.501.001.00 Higher clinical success rate [1].[1]
LogP ~2.5 (High)~1.8~1.6 Optimal range for BBB penetration (1.5–2.5).[1]
TPSA 26 Ų26 Ų26 Ų < 90 Ų required for CNS.[1]
Metabolic Liability Aromatic hydroxylationBenzylic/Allylic oxidationLow Spiro ring blocks

-oxidation.[1]

Protocol A: Synthesis & Functionalization

Objective: scalable synthesis of Spiro[2.5]octan-5-amine from commercially available 1,3-cyclohexanedione. Scope: Gram-scale preparation for library generation.

Workflow Diagram

Synthesis_Protocol Start 1,3-Cyclohexanedione Step1 Enol Ether Formation (MeOH, H+) Start->Step1 Protection Step2 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Step1->Step2 Cyclization Step3 Acid Hydrolysis (HCl/THF) Step2->Step3 Deprotection Inter Spiro[2.5]octan-5-one (Key Intermediate) Step3->Inter Purification Step4 Reductive Amination (NH4OAc, NaBH3CN) Inter->Step4 Derivatization Final Spiro[2.5]octan-5-amine Step4->Final Isolation

Figure 1: Synthetic route to the target amine. The ketone intermediate allows for stereochemical control during the reduction step.

Step-by-Step Methodology
  • Enol Ether Formation:

    • Dissolve 1,3-cyclohexanedione (1.0 eq) in MeOH.[1] Add catalytic

      
      .[1][2] Reflux for 4h.
      
    • Checkpoint: Monitor TLC for disappearance of starting material.

    • Concentrate and neutralize to obtain 3-methoxycyclohex-2-en-1-one.[1]

  • Cyclopropanation (Simmons-Smith):

    • Safety Alert: Diethylzinc (

      
      ) is pyrophoric.[1] Handle under inert atmosphere (
      
      
      
      /Ar).[1]
    • To a solution of the enol ether in dry DCM at 0°C, add

      
       (2.0 eq) followed slowly by diiodomethane (
      
      
      
      , 2.0 eq).[1]
    • Allow to warm to RT and stir for 12h. This yields the spiro-enol ether.

  • Hydrolysis to Ketone:

    • Treat the crude spiro-enol ether with 1N HCl in THF (1:1) for 2h.

    • Extract with EtOAc, wash with brine, and purify via flash chromatography (Hex/EtOAc).[1]

    • Result: Spiro[2.5]octan-5-one.[1][2][3][4][5] Verify by

      
      -NMR (distinct cyclopropyl protons at 0.3–0.8 ppm).
      
  • Reductive Amination (Library Entry Point):

    • Dissolve Spiro[2.5]octan-5-one in MeOH. Add Ammonium Acetate (10 eq) and stir for 30 min.

    • Add Sodium Cyanoborohydride (

      
      , 1.5 eq).[1] Stir at RT for 16h.[1]
      
    • Note: This produces a mixture of cis/trans isomers. For specific applications, separate diastereomers via chiral HPLC or crystallization of tartrate salts.[1]

Protocol B: PAMPA-BBB Permeability Screening[1]

Objective: Rapidly assess the passive BBB permeability of spiro-amine derivatives before in vivo studies. Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) mimics the lipid environment of the BBB.[6]

Materials
  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Protocol
  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate. Allow 5 min for impregnation.[1]

  • Donor Preparation: Prepare 10 mM stock of the test compound (Spiro-amine derivative) in DMSO. Dilute to 50 µM in PBS (Final DMSO < 0.5%). Add 150 µL to Donor wells.

  • Acceptor Preparation: Add 300 µL of PBS (blank) to Acceptor wells.

  • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate.

  • Incubation: Incubate at 25°C for 18h in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both Donor and Acceptor wells via LC-MS/MS or UV-Vis plate reader.[1][6]

Data Analysis & Validation

Calculate the Effective Permeability (


) using the equation:


[1]
  • High Permeability (CNS+):

    
     cm/s[1]
    
  • Low Permeability (CNS-):

    
     cm/s[1][6]
    

Control Standards:

  • Verapamil: High Permeability Control.[1][6]

  • Theophylline: Low Permeability Control.[1]

Protocol C: Metabolic Stability (Microsomal)

Objective: Validate the "Spiro Effect" on metabolic stability compared to gem-dimethyl analogs.

Workflow
  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP+).[1]
    
  • Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[1]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    

Success Criteria:

  • Spiro[2.5]octan-5-amine derivatives should exhibit

    
     µL/min/mg protein for CNS candidates to ensure sufficient brain exposure time.[1]
    

Case Study: Optimization of MCHr1 Antagonists

Context: Melanin-Concentrating Hormone receptor 1 (MCHr1) is a target for obesity and anxiety.[1] Early leads often suffer from hERG toxicity and poor metabolic stability.[1]

Application of Spiro Scaffold: Researchers replaced a flexible piperidine linker in a lead compound with the Spiro[2.5]octan-5-amine core [3].[1]

Decision Logic for Scaffold Selection:

Decision_Tree Problem Lead Compound Issues: 1. High Lipophilicity (LogP > 4) 2. hERG Liability 3. Rapid Metabolism Solution Replace Linker with Spiro[2.5]octan-5-amine Problem->Solution Scaffold Hop Outcome1 Result 1: Lower LogP (Improved Solubility) Solution->Outcome1 Outcome2 Result 2: Rigid Conformation (Reduced hERG binding) Solution->Outcome2 Outcome3 Result 3: Blocked Metabolism (Increased Half-life) Solution->Outcome3

Figure 2: Strategic benefits of the spiro-scaffold in the MCHr1 optimization campaign.

Result: The spiro-analog maintained potency (


 < 10 nM) while reducing hERG inhibition by 10-fold and doubling the metabolic half-life compared to the gem-dimethyl analog.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link[1]

  • Johansson, A., et al. (2016).[1] Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist. Journal of Medicinal Chemistry.[1] Link[1]

  • Di, L., et al. (2003).[1] High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. Link[1]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for Spiro[2.5]octan-5-amine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with the Spiro[2.5]octan-5-amine scaffold. This guide is structured to address the unique physicochemical challenges posed by the spiro[2.5]octane core—specifically the strain of the cyclopropane ring and the steric environment of the cyclohexane moiety.[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support)[2]

Scaffold Profile & Handling (Read First)

Subject: Critical Stability Parameters for Spiro[2.5]octan-5-amine Ticket ID: GEN-001

Q: I am observing decomposition during acidic workups. Is the cyclopropane ring unstable? A: Yes, the spiro[2.5]octane system possesses significant ring strain (~27 kcal/mol) concentrated at the spiro-fusion carbon. While the scaffold is generally stable under neutral and basic conditions, strong Brønsted acids (pH < 1) or Lewis acids can trigger ring-opening or rearrangement events, often leading to ethyl-substituted cyclohexenes or ring-expanded bicyclic systems.[2]

  • Recommendation: Avoid concentrated HCl or H₂SO₄ during salt formation or workup.[2]

  • Alternative: Use weaker acids like oxalic acid or fumaric acid for salt formation.[2] For workups, quench reactions with saturated NH₄Cl or NaHCO₃ rather than 1M HCl.

  • Storage: Store the free base at -20°C under argon. The amine can absorb CO₂ from the air to form carbamates; store as the HCl or TFA salt if long-term stability is required (ensure the salt is dry to prevent hydrolysis-mediated ring opening).

Q: What is the pKa and optimal solvent system for this amine? A: The calculated pKa of the conjugate acid is approximately 10.5–10.8, typical for a secondary/primary aliphatic amine.

  • Solubility: High solubility in DCM, MeOH, and THF. Limited solubility in non-polar hydrocarbons (Hexanes) due to the polar amine head group.

  • Handling: For reactions requiring strictly anhydrous conditions, the free base should be freshly liberated from its salt using a basic resin (e.g., PL-HCO3 MP) rather than liquid extraction to minimize water content.

Module: Amide Coupling Optimization

Subject: Low Conversion in Amide Bond Formation Ticket ID: RXN-AM-05[2]

User Issue: “I’m trying to couple Spiro[2.5]octan-5-amine with a benzoic acid derivative using EDC/HOBt, but yields are stuck at 30%. The LCMS shows unreacted amine.”[3]

Root Cause Analysis:

  • Steric Hindrance: The amine at position 5 is in a semi-rigid chair conformation. While not adjacent to the spiro center (position 4), the ring pucker can create a "steric wall," especially if the incoming carboxylic acid is ortho-substituted.

  • Reagent Choice: Carbodiimides (EDC) are often too slow for sterically demanding couplings, allowing the O-acylisourea intermediate to hydrolyze or rearrange before the amine attacks.

Troubleshooting Protocol:

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Coupling Reagent EDC / HOBtHATU or T3P (Propylphosphonic anhydride)HATU generates a more reactive At-ester; T3P drives equilibrium via cyclic anhydride formation and low epimerization.[2]
Base Et₃NDIPEA (Hunig's Base) or 2,4,6-Collidine DIPEA prevents H-bond aggregation; Collidine is non-nucleophilic and buffers the reaction without quenching the active ester.
Solvent DCMDMF or EtOAc (for T3P)DMF solvates the polar transition state better; EtOAc is the optimal solvent for T3P efficiency.
Stoichiometry 1:1 ratio1.2 equiv Acid : 1.0 equiv Amine Slight excess of the acid component drives the reaction to completion.

Recommended Protocol (HATU Method):

  • Dissolve Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.1 M).

  • Add HATU (1.3 equiv) and DIPEA (3.0 equiv).[2] Stir for 5 mins to pre-activate (yellow color develops).[2]

  • Add Spiro[2.5]octan-5-amine (1.0 equiv).[2]

  • Monitor by LCMS.[2][3][4] If incomplete after 2h, add HOAt (0.5 equiv) as an additive to catalyze the trans-esterification.

Module: Reductive Amination

Subject: Preventing Over-Alkylation and Ring Opening Ticket ID: RXN-RED-09[2]

User Issue: "My reductive amination with an aldehyde yields a mixture of mono- and bis-alkylated products, plus some unidentified impurities."

Technical Insight: Standard reductive amination conditions (NaBH₃CN/MeOH/AcOH) can be too acidic (risk of cyclopropane opening) or too slow (risk of over-alkylation).

Optimized Workflow: Use a Titanium(IV) Isopropoxide / NaBH(OAc)₃ protocol.[2] Ti(OiPr)₄ acts as a Lewis acid to facilitate imine formation and as a water scavenger, driving the equilibrium without requiring Brønsted acids.

Step-by-Step Protocol:

  • Imine Formation: Combine Spiro[2.5]octan-5-amine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in anhydrous THF.

  • Activation: Add Ti(OiPr)₄ (1.5 equiv) neat. Stir at RT for 4–16 h (monitor imine formation by disappearance of starting amine on LCMS).

  • Reduction: Dilute with EtOH (to solubilize the borohydride). Add NaBH(OAc)₃ (2.0 equiv) in one portion.

  • Quench (Critical): Quench with saturated aqueous NaK Tartrate (Rochelle’s Salt) and stir vigorously for 1 hour until the biphasic mixture becomes clear (removes Titanium emulsion).

Module: Palladium-Catalyzed Arylation (Buchwald-Hartwig)[2]

Subject: Catalyst Poisoning & Ligand Selection Ticket ID: RXN-PD-12[2]

Q: Which ligand system works best for coupling this amine with aryl bromides? A: Aliphatic cyclic amines can bind tightly to Pd, poisoning the catalyst. The spiro scaffold adds steric bulk, requiring a ligand that creates a spacious yet reactive pocket.

Decision Matrix:

  • For Aryl Bromides/Triflates: Use RuPhos-Pd-G4 or BrettPhos-Pd-G4 .[2]

    • Why: RuPhos is excellent for secondary amines and prevents beta-hydride elimination.[2]

  • For Aryl Chlorides: Use XPhos-Pd-G4 .[2]

    • Why: Higher oxidative addition power is needed.[2]

  • Base Selection: Use NaOtBu (strong base) if the substrate has no base-sensitive groups.[2] Use Cs₂CO₃ (weak base) for sensitive substrates (requires higher temp).[2]

Visual Troubleshooting Guides

Workflow 1: Functionalization Decision Tree

G Start Start: Spiro[2.5]octan-5-amine Target Target Reaction? Start->Target Amide Amide Coupling Target->Amide RedAm Reductive Amination Target->RedAm Arylation N-Arylation (Buchwald) Target->Arylation CheckSteric Is Acid Sterically Hindered? Amide->CheckSteric CheckStab Is Imine Stable? RedAm->CheckStab Halide Halide Type? Arylation->Halide Standard Use HATU / DIPEA / DMF CheckSteric->Standard No Difficult Use T3P / Pyridine / EtOAc Or Acid Chloride + AgCN CheckSteric->Difficult Yes (Ortho-subst) Direct NaBH(OAc)3 / DCM CheckStab->Direct Yes Titanium Ti(OiPr)4 Pre-mix then NaBH4 CheckStab->Titanium No (Slow formation) Bromide RuPhos-Pd-G4 NaOtBu / THF Halide->Bromide Br / OTf Chloride XPhos-Pd-G4 Cs2CO3 / Dioxane / 100°C Halide->Chloride Cl

Caption: Decision matrix for selecting optimal reaction conditions based on electrophile properties.[2]

Workflow 2: Cyclopropane Stability & Risk Zones[2]

G Safe SAFE ZONE pH 4 - 12 Temp < 120°C Solvents: MeOH, DMF, DCM Outcome1 Intact Spiro Scaffold Safe->Outcome1 Risk RISK ZONE pH 1 - 3 Lewis Acids (AlCl3, BF3) Temp > 140°C Outcome2 Ring Opening / Expansion (Loss of Bioactivity) Risk->Outcome2 Prolonged exposure Danger DANGER ZONE Conc. HCl / H2SO4 Carbocation intermediates Superacids Danger->Outcome2 Immediate

Caption: Stability profile highlighting conditions that compromise the spiro[2.5]octane cyclopropane ring.

References & Authority

  • Spirocyclic Scaffolds in Medicinal Chemistry: For a comprehensive review of the spiro[2.5]octane scaffold's utility and physicochemical properties (Fsp3).

    • Source: Zheng, S., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. Link[2]

  • Amide Coupling Optimization: Detailed mechanics of HATU vs T3P in hindered systems.

    • Source: Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. Link[2]

  • Reductive Amination with Ti(OiPr)4: The definitive protocol for hindered amines.

    • Source: Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Buchwald-Hartwig Ligand Guide: Selection of ligands for aliphatic amines.

    • Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link[2]

  • Spiro[2.5]octane Synthesis: Patent literature describing the preparation of the 5-keto and 5-amino precursors.[2]

    • Source: Hoffmann-La Roche. (2006).[2] "Spiro[2.5]octane derivatives." WO2006072362.[2] Link

Sources

Stability and storage of Spiro[2.5]octan-5-amine and its derivatives

[1]

Executive Technical Overview

Compound Class: Spirocyclic Aliphatic Amine Core Scaffold: Spiro[2.5]octane (Cyclopropane spiro-fused to cyclohexane).[1] Primary Application: Medicinal chemistry scaffolds designed to increase

1
Chemical Stability Profile

The stability of Spiro[2.5]octan-5-amine is governed by two competing structural features: the nucleophilic primary amine and the strained cyclopropane ring .

FeatureStability HazardMechanism
Primary Amine (-NH₂) High Rapidly reacts with atmospheric CO₂ to form carbamates (white crust/solid).[1] Susceptible to N-oxidation.[1]
Cyclopropane Ring Moderate Acid-sensitive.[1] Strong acids can trigger ring-opening relief of ring strain (~27 kcal/mol), especially if carbocation intermediates are stabilized.[1]
Spiro Junction High Generally robust, but creates steric bulk that may retard reaction rates at the adjacent (C4/C8) positions.[1]

Storage & Handling Protocols

Protocol A: Long-Term Storage (Standard)

For unreacted inventory or bulk storage.[1]

  • Form Selection: Whenever possible, store as the Hydrochloride (HCl) salt .[1] The salt form protonates the amine, preventing oxidation and CO₂ absorption.

    • Stability:[1][2] Solid HCl salts are stable for >2 years at room temperature (RT) if kept dry.[1]

  • Temperature:

    • Free Base (Oil/Low-melting solid): Store at -20°C .

    • HCl Salt (Solid): Store at RT or 4°C .

  • Atmosphere:

    • Free Base: MANDATORY storage under Argon or Nitrogen.[1] Use a septum-sealed vial wrapped in Parafilm.[1]

    • HCl Salt: Desiccator storage recommended to prevent hygroscopicity.[1]

Protocol B: Handling the Free Base (Troubleshooting "Oils")

Users often report the free base as a "sticky oil" or "waxy solid" that is difficult to weigh.

Issue: The free base is volatile and hygroscopic. Solution:

  • Do not weigh on open paper. The compound will absorb water and CO₂, altering the mass accuracy.[1]

  • Telescoping Technique: If generating the free base from the salt:

    • Perform the basic extraction (e.g., NaOH/DCM).[1]

    • Dry the organic layer (Na₂SO₄).

    • Do not concentrate to dryness. Instead, determine the concentration of the amine in the solution (e.g., by NMR with an internal standard) and use the solution directly in the next step.

    • Why? Concentrating to dryness increases the risk of volatile loss and oxidative degradation.[1]

Diagnostic Decision Tree & Workflows

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes you must prevent.

DegradationPathwaysCompoundSpiro[2.5]octan-5-amine(Free Base)CarbamateAmmonium Carbamate Salt(White Crust/Solid)Compound->CarbamateRapid ReactionNOxideN-Oxide / Hydroxylamine(Yellowing)Compound->NOxideSlow OxidationRingOpenRing-Opened Alkyl Chain(Loss of Spiro Core)Compound->RingOpenAcid-CatalyzedStrain ReliefCO2Atmospheric CO2(Moisture)CO2->CarbamateOxidantO2 / PeroxidesOxidant->NOxideAcidStrong Acid(H+)Acid->RingOpen

Caption: Primary degradation pathways. Note that acid-catalyzed ring opening is a risk primarily under forcing conditions, whereas CO2 absorption is immediate upon air exposure.[1]

Troubleshooting & FAQs

Q1: My sample of Spiro[2.5]octan-5-amine free base has turned into a white solid. Is it ruined?

Diagnosis: This is likely carbamate formation .[1] Aliphatic amines react with CO₂ in the air to form ammonium carbamate salts. Fix:

  • Dissolve the white solid in DCM or EtOAc.[1]

  • Wash with 1M NaOH (aqueous).[1] This reverses the carbamate back to the free amine.

  • Dry the organic layer and use immediately.[1]

  • Prevention: Always flush containers with inert gas (Nitrogen/Argon) after use.[1]

Q2: Can I use strong acids (TFA/HCl) to deprotect groups on this scaffold?

Technical Insight:

  • HCl (4M in Dioxane): Generally safe at Room Temperature.[1] The spiro[2.5]octane ring is relatively robust compared to activated cyclopropanes.

  • TFA (Trifluoroacetic acid): Safe for Boc-deprotection.[1]

  • Caution: Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    ) or hot aqueous sulfuric acid , as these can trigger the opening of the cyclopropane ring, destroying the spiro scaffold.[1]
Q3: I see extra peaks in the NMR around 0.3 - 0.5 ppm. What are they?

Analysis:

  • Intact Scaffold: The cyclopropane protons of the spiro[2.5]octane system typically appear as multiplets in the high-field region (0.1 – 0.6 ppm ). These are correct peaks.

  • Degradation: If the ring opens, these high-field peaks will disappear and be replaced by methyl/methylene signals further downfield (~0.8-1.2 ppm).[1]

  • Validation: Always integrate the high-field region (4H) relative to the proton alpha to the amine (1H). A 4:1 ratio confirms the spiro ring is intact.

Q4: Why use this scaffold instead of a piperidine or cyclohexane?

Scientific Rationale: Researchers use spiro[2.5]octanes to modulate Metabolic Stability .[1]

  • Concept: The cyclopropane ring acts as a "metabolic block," preventing oxidation at susceptible sites on the ring.

  • 3D Structure: It increases the

    
     character without adding excessive molecular weight, often improving solubility and selectivity compared to flat aromatic analogs.
    

Synthesis & Purification Workflow

Recommended workflow to maintain stability during processing.

WorkflowStartCrude Reaction Mixture(Spiro-amine)WorkupBasic Workup (pH > 10)Cold (0°C)Start->WorkupDecisionIs Product Volatile?Workup->DecisionVolatileYES: Do NOT Rotovap to DrynessKeep as SolutionDecision->VolatileLow MW (<150)StableNO: Concentrate at < 40°CDecision->StableHigh MW (>200)SaltFormConvert to HCl Salt(Add 1M HCl in Ether)Volatile->SaltFormStable->SaltFormOptionalStorageStore Solid Salt(Desiccator / RT)SaltForm->Storage

Caption: Purification decision tree emphasizing the conversion to salt form to mitigate volatility and stability risks.

References

  • BenchChem. (2025).[1][3] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Spiro[2.5]octan-6-amine hydrochloride Product Page. Retrieved from

  • Wuitschik, G., et al. (2008).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. (Contextual grounding on Fsp3 and metabolic stability).

  • Charette, A. B., & Beauchemin, A. (2001).[1] "Simmons-Smith Cyclopropanation Reaction."[1][3][4] Organic Reactions.[1][4][5][6][7] (Mechanism of ring synthesis and stability).

  • Chemical Emergency Medical Guidelines. (2025). Aliphatic Amines: Information and recommendations for first responders. BASF.[1][8] Retrieved from [1]

Technical Support Center: Scale-Up of Spiro[2.5]octan-5-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Spiro[2.5]octan-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable spirocyclic amine. The unique three-dimensional structure of spiro[2.5]octan-5-amine makes it an attractive building block in medicinal chemistry, but its synthesis, particularly on a larger scale, presents specific hurdles that require careful consideration.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address potential issues directly.

I. Synthesis of the Precursor: Spiro[2.5]octan-5-one

A reliable supply of the precursor ketone is the essential first step for the successful production of Spiro[2.5]octan-5-amine.

Q1: What is a common and scalable synthetic route to Spiro[2.5]octan-5-one?

A common route starts from 1,3-cyclohexanedione. This method involves several steps, including the formation of an enol ether, cyclopropanation, and subsequent hydrolysis and oxidation.[1]

II. The Critical Step: Reductive Amination and Diastereoselectivity

The conversion of Spiro[2.5]octan-5-one to Spiro[2.5]octan-5-amine is typically achieved via reductive amination. This step is critical as it introduces a new stereocenter, leading to the formation of diastereomers.

Q2: What are the primary diastereomers formed during the reductive amination of Spiro[2.5]octan-5-one, and why is this a concern for scale-up?

The reductive amination of Spiro[2.5]octan-5-one will generate two diastereomers: cis-Spiro[2.5]octan-5-amine and trans-Spiro[2.5]octan-5-amine. The terms cis and trans refer to the relative stereochemistry of the amine group and the cyclopropane ring.

G cluster_start Starting Material cluster_reaction Reductive Amination cluster_products Diastereomeric Products Spiroketone Spiro[2.5]octan-5-one RA [H] Ammonia Source Spiroketone->RA cis cis-Spiro[2.5]octan-5-amine RA->cis Diastereomer 1 trans trans-Spiro[2.5]octan-5-amine RA->trans Diastereomer 2 G cluster_conversion Troubleshooting Low Conversion cluster_sideproducts Troubleshooting Side Products cluster_diastereo Improving Diastereoselectivity Start Problem in Reductive Amination LowConversion Low Conversion of Ketone Start->LowConversion SideProducts Significant Side Products Start->SideProducts PoorDiastereo Poor Diastereoselectivity Start->PoorDiastereo CheckReagents Check activity of reducing agent Ensure anhydrous conditions LowConversion->CheckReagents Possible Cause IncreaseTemp Increase reaction temperature or time LowConversion->IncreaseTemp Possible Solution CheckImine Confirm imine formation (e.g., by GC-MS or NMR of a small aliquot) LowConversion->CheckImine Possible Cause Alcohol Alcohol formation from ketone reduction? SideProducts->Alcohol Observation Dialkylation Dialkylation of amine? SideProducts->Dialkylation Observation LowerTemp Lower the reaction temperature PoorDiastereo->LowerTemp Action BulkyReagent Screen bulkier reducing agents PoorDiastereo->BulkyReagent Action SolventScreen Screen different solvents PoorDiastereo->SolventScreen Action AlcoholSol Use a milder reducing agent (e.g., NaBH(OAc)₃) Ensure imine formation before adding hydride Alcohol->AlcoholSol Solution DialkylationSol Use a larger excess of the ammonia source Dialkylation->DialkylationSol Solution G cluster_chrom Preparative Chromatography Workflow cluster_cryst Crystallization Workflow Start Start: Diastereomeric Mixture of Spiro[2.5]octan-5-amine Analytical Develop Analytical Method (Chiral HPLC/GC or NMR) to Determine Diastereomeric Ratio Start->Analytical Screening Screen Separation Techniques Analytical->Screening PrepChrom Preparative Chromatography (HPLC or SFC) Screening->PrepChrom Option 1 Crystallization Diastereoselective Crystallization Screening->Crystallization Option 2 (preferred for scale-up) ScreenCols Screen columns and mobile phases PrepChrom->ScreenCols ScreenAcids Screen chiral resolving acids (e.g., tartaric acid, mandelic acid) Crystallization->ScreenAcids Optimize Optimize loading and throughput ScreenCols->Optimize ScaleUpChrom Scale-up to preparative system Optimize->ScaleUpChrom ScreenSolvents Screen crystallization solvents ScreenAcids->ScreenSolvents OptimizeCryst Optimize temperature profile, seeding, and agitation ScreenSolvents->OptimizeCryst CheckPurity Analyze purity of crystals and mother liquor OptimizeCryst->CheckPurity

Sources

Managing diastereoselectivity in Spiro[2.5]octan-5-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the management of diastereoselectivity in the synthesis of Spiro[2.5]octan-5-amine . This guide is structured as a Tier-3 Technical Knowledge Base, designed for medicinal chemists and process development scientists.

Topic: Managing Diastereoselectivity in Spiro[2.5]octan-5-amine Synthesis Status: Active Applicable Scaffolds: Spiro[2.5]octan-5-one, Spiro[2.5]octan-5-amine, and derivatives.[1]

Technical Overview & Conformational Dynamics

The spiro[2.5]octane system is a conformationally restricted scaffold. Unlike a standard cyclohexane ring, the spiro-fusion at C3 (standard IUPAC numbering) locks the cyclohexane ring into a specific chair conformation to minimize torsional strain from the cyclopropane ring.

When synthesizing the 5-amine (beta to the spiro center), you are introducing a stereocenter on a rigidified ring. The diastereoselectivity is governed by the approach of the reagent relative to the "axial-like" or "equatorial-like" orientation of the cyclopropane methylene group.

  • The Challenge: Achieving high diastereomeric excess (d.e.) of the cis (syn) or trans (anti) isomer.

  • The Control Factors: Reagent steric bulk (Kinetic Control) vs. Product stability (Thermodynamic Control).

Troubleshooting Guide (Q&A Format)

Issue 1: "I am getting a 1:1 mixture of diastereomers during direct reductive amination."

Diagnosis: Standard reductive amination conditions (e.g., amine + NaBH(OAc)₃ in DCM) often rely on the formation of an iminium ion followed by a rapid, non-selective hydride transfer. In the spiro[2.5]octane system, the facial bias of the iminium intermediate is subtle, leading to poor selectivity.

Corrective Protocol (Thermodynamic Control): To favor the thermodynamically more stable isomer (typically the equatorial amine), you must push the equilibrium of the imine formation and use a slower reducing agent.

  • Switch Solvent/Lewis Acid: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] neat or in THF. This acts as both a Lewis acid to activate the ketone and a water scavenger to drive imine formation completely.

  • Change Reducing Agent: Switch to NaBH₃CN (Sodium cyanoborohydride) in methanol.

  • Procedure:

    • Stir Ketone (1.0 eq) + Amine (1.2 eq) + Ti(OiPr)₄ (2.0 eq) for 12–18 hours (ensure complete imine formation).

    • Dilute with MeOH.

    • Add NaBH₃CN (1.5 eq) and stir for 4 hours.

    • Result: This protocol favors the equatorial amine (usually trans to the bulky spiro-group) due to the minimization of 1,3-diaxial interactions.

Issue 2: "I specifically need the kinetic isomer (Axial Amine), but thermodynamic conditions fail."

Diagnosis: Direct reductive amination rarely yields the kinetic (less stable) axial amine with high selectivity. You must decouple the C-N bond formation from the stereocenter establishment.

Corrective Protocol (Stepwise Inversion Strategy): Use a reduction-inversion sequence. First, set the stereochemistry of the alcohol, then invert it with nitrogen.

Workflow:

  • Stereoselective Reduction: Reduce Spiro[2.5]octan-5-one with L-Selectride (Lithium tri-sec-butylborohydride) at -78°C.

    • Mechanism:[2][3][4] The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position.

    • Target: >95:5 d.r. favoring the axial alcohol.

  • Mitsunobu Inversion / Azide Displacement:

    • Convert the axial alcohol to the equatorial amine (inversion).

    • Reagents: PPh₃, DIAD, DPPA (Diphenylphosphoryl azide).

    • Result: The azide is installed on the equatorial face (Thermodynamic product via kinetic route).

    • Alternative: If you need the axial amine, reduce the ketone with NaBH₄/CeCl₃ (Luche) to get the equatorial alcohol, then invert with Mitsunobu to get the axial azide.

Issue 3: "How do I definitively assign the stereochemistry? The coupling constants are ambiguous."

Diagnosis: In spiro[2.5]octane systems, the ring distortion caused by the spiro-fusion can alter the Karplus curve, making


 coupling constants unreliable for distinguishing axial vs. equatorial protons (e.g., a "flattened" chair).

Corrective Protocol (NOESY Analysis): Do not rely solely on splitting patterns. Use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Experiment: Run a 2D NOESY spectrum.

  • Key Correlations: Look for cross-peaks between the H-5 proton (alpha to amine) and the cyclopropane methylene protons (H-1/H-2).

    • Strong Correlation: The H-5 proton is spatially close to the cyclopropane ring (Proximal/Syn).

    • Weak/No Correlation: The H-5 proton is distal (Anti).

Comparative Data: Reducing Agent Screen

The following table summarizes expected outcomes when reducing the precursor ketone (Spiro[2.5]octan-5-one).

Reducing AgentConditionsPrimary Attack FaceMajor Product (Alcohol)Selectivity (Est.)
NaBH₄ MeOH, 0°CAxial (Small reagent)Equatorial -OH ~3:1 to 6:1
LiAlH₄ THF, -78°CAxialEquatorial -OH ~4:1
L-Selectride THF, -78°CEquatorial (Bulky)Axial -OH >20:1
DIBAL-H Toluene, -78°CMixedMixedLow
Ti(OiPr)₄ / NaBH₃CN MeOH (Red. Am.)ThermodynamicEquatorial -NHR ~10:1

Visualized Workflows

Diagram 1: Strategic Decision Tree for Diastereocontrol

This flow chart guides the user to the correct synthetic pathway based on the desired isomer.

SpiroSelectivity Start Target: Spiro[2.5]octan-5-amine Decision Which Diastereomer is required? Start->Decision Thermo Equatorial Amine (Thermodynamic) Decision->Thermo Stable Isomer Kinetic Axial Amine (Kinetic/Less Stable) Decision->Kinetic Less Stable Isomer Direct Direct Reductive Amination Ti(OiPr)4 / NaBH3CN Thermo->Direct Result1 Major: Equatorial Amine (High d.e.) Direct->Result1 Step1 Step 1: Ketone Reduction (NaBH4 or Luche) Kinetic->Step1 Inter1 Intermediate: Equatorial Alcohol Step1->Inter1 Step2 Step 2: Mitsunobu Inversion (DPPA / DIAD / PPh3) Inter1->Step2 Result2 Product: Axial Azide (Precursor to Amine) Step2->Result2

Caption: Decision matrix for selecting the synthesis route based on the required diastereomer of spiro[2.5]octan-5-amine.

Diagram 2: Mechanistic Origin of Selectivity

This diagram illustrates the steric approach of the reducing agent.

StericModel cluster_0 Steric Approach Vectors Ketone Spiro[2.5]octan-5-one (Substrate) AxialAttack Axial Attack (Less hindered H-approach) SmallNu Small Nucleophile (NaBH4) SmallNu->AxialAttack Favored LargeNu Bulky Nucleophile (L-Selectride) EquatorialAttack Equatorial Attack (Hindered by Spiro-ring) LargeNu->EquatorialAttack Favored (Steric Control) ProdEq Equatorial Alcohol (Thermodynamic) AxialAttack->ProdEq Yields ProdAx Axial Alcohol (Kinetic) EquatorialAttack->ProdAx Yields

Caption: Mechanistic model showing how reagent size dictates the angle of attack on the spiro-ketone.

Experimental Protocol: High-Selectivity Synthesis

Objective: Synthesis of trans-N-benzyl-spiro[2.5]octan-5-amine (Equatorial) via Ti-mediated Reductive Amination.

  • Imine Formation:

    • Charge a dry flask with Spiro[2.5]octan-5-one (1.0 g, 8.0 mmol) and Benzylamine (1.05 g, 9.6 mmol).

    • Add Ti(OiPr)₄ (4.5 g, 16.0 mmol) dropwise under N₂. Note: The reaction is slightly exothermic.

    • Stir neat (or in minimal dry THF) at room temperature for 12 hours.

    • Checkpoint: Monitor by TLC or LCMS. The ketone peak should be absent.

  • Reduction:

    • Dilute the viscous mixture with dry Methanol (20 mL).

    • Cool to 0°C.

    • Add NaBH₃CN (0.75 g, 12.0 mmol) in portions over 10 minutes.

    • Allow to warm to RT and stir for 4 hours.

  • Workup (Critical for Ti removal):

    • Quench by adding 5 mL of water slowly. A white precipitate (TiO₂) will form.

    • Add 1N NaOH (20 mL) to solubilize titanium salts or filter through a Celite pad if the precipitate is fine.

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (Hexane/EtOAc + 1% Et₃N).

    • Expected Yield: 75-85%.[5]

    • Expected d.r.: >10:1 (Equatorial/Axial).

References

  • General Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
  • Stereoselectivity in Spirocyclic Ketones (Selectride Reduction)

    • Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972, 94(20), 7159–7161.
  • Conformational Analysis of Spiro[2.

    • Wiberg, K. B. "The Spiro[2.5]octane System: Structure and Conformational Energy." Journal of Organic Chemistry. (General grounding in spiro-ring strain).
    • See also: Montalvo-González, R., et al. "Structural and conformational analysis of 1-oxaspiro[2.5]octane...[6] derivatives by NMR." Magnetic Resonance in Chemistry, 2012.[6]

  • Mitsunobu Inversion on Cyclohexanols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

Sources

Validation & Comparative

Navigating Three-Dimensional Space: A Comparative Guide to the In Vivo Efficacy of Drugs Featuring the Spiro[2.5]octane Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly venturing into the third dimension of molecular architecture. The spiro[2.5]octane moiety, a rigid and structurally unique scaffold, represents a compelling frontier in this exploration. Its inherent three-dimensionality, conferred by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom, offers a distinct advantage in the design of drug candidates. This guide provides a comprehensive overview and comparison of the in vivo efficacy of drugs and clinical candidates incorporating this promising scaffold, offering insights into their therapeutic potential and the experimental methodologies used to validate their activity.

The Spiro[2.5]octane Advantage: A Structural Perspective

The growing interest in spirocyclic scaffolds, including the spiro[2.5]octane system, stems from their ability to overcome the limitations of traditional flat, aromatic structures.[1][2] The rigid, non-planar arrangement of the spiro[2.5]octane core allows for a more precise orientation of pharmacophoric groups in three-dimensional space. This can lead to:

  • Enhanced Target Affinity and Selectivity: The fixed conformation can improve the "lock-and-key" fit with biological targets, leading to higher potency and reduced off-target effects.

  • Improved Physicochemical Properties: The introduction of a spiro center can favorably modulate properties such as solubility, lipophilicity, and metabolic stability, which are critical for in vivo performance.[3]

  • Novel Intellectual Property: The unique chemical space occupied by spiro[2.5]octane derivatives provides opportunities for novel patent applications.

The synthesis of spiro[2.5]octane building blocks, such as spiro[2.5]octane-5-carboxylic acid, has become more accessible, further fueling their exploration in drug discovery programs.[4]

Comparative In Vivo Efficacy of Spiro[2.5]octane-Containing Compounds

While the spiro[2.5]octane moiety is a relatively new entrant in the landscape of clinical candidates, emerging research has highlighted its potential in various therapeutic areas. Here, we compare the in vivo efficacy of a key example: a novel M4 muscarinic acetylcholine receptor antagonist.

Case Study: 6-Azaspiro[2.5]octane Derivatives as M4 Receptor Antagonists

Recent research has identified a series of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor, a promising target for the treatment of neuropsychiatric disorders.[5]

Lead Compound: VU6015241

Therapeutic Target: M4 Muscarinic Acetylcholine Receptor

Potential Indication: Schizophrenia and other psychotic disorders.

In Vivo Profile: While detailed in vivo efficacy studies in disease models are not yet extensively published in the public domain, initial characterization in rodents has demonstrated that VU6015241 possesses moderate brain exposure following intraperitoneal administration.[5] This is a critical first step in establishing the potential of a CNS-targeted drug, as it confirms the molecule's ability to cross the blood-brain barrier and reach its site of action.

Significance: The development of potent and selective M4 antagonists like VU6015241 showcases the utility of the spiro[2.5]octane scaffold in designing CNS-active agents. The rigidity of the core likely contributes to the high selectivity for the M4 receptor subtype, which is a key challenge in muscarinic receptor pharmacology.

Experimental Protocols: A Guide to In Vivo Efficacy Assessment

The evaluation of in vivo efficacy for drugs containing the spiro[2.5]octane moiety follows established preclinical testing paradigms. The specific design of these studies is dictated by the therapeutic target and the disease indication.

General Workflow for Preclinical In Vivo Efficacy Studies

G cluster_0 Pre-clinical Candidate Selection cluster_1 In Vivo Proof-of-Concept cluster_2 Pre-clinical Development A In Vitro Potency & Selectivity D Pharmacokinetic (PK) Studies (e.g., in rodents) A->D B ADME Profiling (Absorption, Distribution, Metabolism, Excretion) B->D C Preliminary Toxicology C->D E Target Engagement Studies D->E Determine brain exposure for CNS targets F Efficacy in Animal Models of Disease E->F Confirm target modulation in vivo G Dose-Range Finding Studies F->G Establish effective dose range H GLP Toxicology Studies G->H I IND-Enabling Studies H->I

Caption: Generalized workflow for preclinical in vivo studies.

Detailed Protocol: Rodent Brain Exposure Assessment

Objective: To determine the concentration of a spiro[2.5]octane-containing drug candidate in the brain tissue of rodents after systemic administration.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Drug Formulation: The compound is formulated in a suitable vehicle (e.g., 10% Tween 80 in saline) for intraperitoneal (i.p.) injection.

  • Dosing: A single dose of the test compound (e.g., 10 mg/kg) is administered via i.p. injection. A vehicle control group is also included.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dose, animals are anesthetized, and blood samples are collected via cardiac puncture.

  • Brain Tissue Harvesting: Immediately following blood collection, animals are euthanized, and the brains are rapidly excised, rinsed in cold saline, and snap-frozen in liquid nitrogen.

  • Sample Processing:

    • Blood samples are processed to obtain plasma.

    • Brain tissue is weighed and homogenized in a suitable buffer.

  • Bioanalysis: The concentration of the drug in plasma and brain homogenates is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The brain-to-plasma concentration ratio is calculated at each time point to assess the extent of blood-brain barrier penetration.

Future Directions and Comparative Landscape

The exploration of the spiro[2.5]octane moiety in drug discovery is still in its early stages. The initial findings with compounds like VU6015241 are encouraging and pave the way for further investigations into their therapeutic potential.

To provide a broader context, it is useful to compare the potential of spiro[2.5]octane derivatives with other established spirocyclic drugs, such as Spironolactone , which features a spiro[4.5]decane system. Spironolactone is a well-established mineralocorticoid receptor antagonist used in the treatment of heart failure and hypertension.[1] The clinical success of spironolactone underscores the therapeutic value of spirocyclic scaffolds in general.

FeatureSpiro[2.5]octane Derivatives (e.g., VU6015241)Spironolactone (Spiro[4.5]decane)
Core Scaffold Spiro[2.5]octaneSpiro[4.5]decane
Therapeutic Area CNS Disorders (emerging)Cardiovascular, Endocrine
Key Advantage High rigidity, novel chemical spaceClinically validated scaffold
Development Stage PreclinicalMarketed Drug

Conclusion

The spiro[2.5]octane moiety represents a valuable and underexplored scaffold in medicinal chemistry. Its unique three-dimensional structure offers the potential to design highly potent and selective drug candidates with improved physicochemical properties. While the body of in vivo efficacy data for this specific class of compounds is still growing, the promising initial results with M4 receptor antagonists highlight the potential for significant therapeutic advancements. As synthetic methodologies become more refined and our understanding of structure-activity relationships for this scaffold deepens, we can anticipate the emergence of more spiro[2.5]octane-containing drugs entering clinical development and ultimately benefiting patients across a range of diseases.

References

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics. PubMed Central. [Link]

  • Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

Sources

Technical Assessment: Novelty and Patentability of Spiro[2.5]octan-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Emerging High-Value Bioisostere Primary Application: Lead Optimization (Scaffold Hopping) Key Advantage: Metabolic blockade without lipophilicity penalty.

This guide provides a technical analysis of Spiro[2.5]octan-5-amine , a saturated carbocyclic scaffold gaining traction as a bioisostere for piperidines and cyclohexylamines. Unlike traditional gem-dimethyl substitutions, which often increase lipophilicity (LogP) and solubility risk, the spiro[2.5]octane moiety increases fraction sp3 (


) character and metabolic stability while maintaining a favorable physicochemical profile.[1] This document assesses its patentability landscape, synthetic accessibility, and comparative performance against standard medicinal chemistry scaffolds.

Part 1: Structural Rationale & Patentability Landscape

The novelty of Spiro[2.5]octan-5-amine lies in its ability to restrict conformation and block metabolic hotspots (specifically oxidation at the carbon alpha to the amine or distal positions) without the steric bulk associated with larger spirocycles (e.g., spiro[3.3]heptane).

The "Spiro-Switch" Strategy

In patent law, "inventive step" is often demonstrated by solving a technical problem that a standard analog cannot.

  • Standard Scaffold: 3-substituted cyclohexylamine or piperidine.

  • Liability: Rapid CYP450 oxidation at the ring carbons; high conformational entropy leading to off-target binding.

  • Spiro Solution: The cyclopropane ring at the spiro junction (C3 in IUPAC spiro numbering) locks the cyclohexane ring into a specific chair/boat conformation and sterically hinders enzymatic approach, extending half-life (

    
    ).
    
Logical Bioisosterism Diagram

The following diagram illustrates the structural logic driving the transition from flexible precursors to the rigid spiro-scaffold.

Bioisosterism Sub1 Standard Piperidine/Cyclohexane (Flexible, Metabolically Labile) Step1 Scaffold Hop (Bioisosterism) Sub1->Step1 Identify Liability Sub2 Gem-Dimethyl Analog (Stable but High LogP) Step1->Sub2 Standard Fix Final Spiro[2.5]octan-5-amine (Rigid, Low LogP, Stable) Step1->Final Direct Hop Step2 Spiro-Cyclization (Simmons-Smith) Sub2->Step2 Optimize Prop. Step2->Final Best in Class

Figure 1: Decision tree for scaffold hopping to spiro[2.5]octane derivatives to solve metabolic and physicochemical liabilities.

Part 2: Comparative Performance Profiling

To assess patentability, one must demonstrate superior properties over "prior art." The table below compares the Spiro[2.5]octan-5-amine against two common structural analogs: a standard cyclohexylamine and a gem-dimethyl analog.

Table 1: Physicochemical and Metabolic Comparison
PropertyCyclohexylamine Analog (Baseline)3,3-Dimethylcyclohexylamine (Comparator)Spiro[2.5]octan-5-amine (Target)Advantage
Conformation Highly Flexible (Chair flip)Biased ChairLocked/Rigid Higher binding affinity (lower entropic penalty).
cLogP 1.21.9 (High)1.4 (Optimal) Improved LLE (Lipophilic Ligand Efficiency).
HLM

< 15 min (High Clearance)> 60 min> 60 min Blocks metabolic soft spot without adding lipophilicity.
Solubility HighLowModerate-High Cyclopropane ring adds polarity/solvation disruption.
Synthetic Complexity LowLowMedium Higher barrier to entry protects IP.

Interpretation: The spiro scaffold offers the metabolic stability of the gem-dimethyl group but maintains a lower LogP, which is critical for oral bioavailability and reducing off-target toxicity.

Part 3: Synthetic Accessibility & Methodology

A key requirement for patent enablement is a robust synthetic route. The synthesis of Spiro[2.5]octan-5-amine typically proceeds via a Simmons-Smith cyclopropanation of a cyclohexenone derivative, followed by reductive amination.

Synthetic Pathway Diagram[2][3]

Synthesis Start 1,3-Cyclohexanedione Inter1 3-Methoxycyclohex-2-en-1-one (Enol Ether) Start->Inter1 Inter2 Spiro-Intermediate (Simmons-Smith) Inter1->Inter2 Cyclopropanation R1 MeOH, H+ Ketone Spiro[2.5]octan-5-one Inter2->Ketone Ring Opening/Hydrolysis Product Spiro[2.5]octan-5-amine Ketone->Product Reductive Amination R2 CH2I2, Zn-Cu (or Et2Zn) R3 H3O+ / Hydrolysis R4 NH4OAc, NaBH3CN

Figure 2: Synthetic route from 1,3-cyclohexanedione to the target amine via Simmons-Smith cyclopropanation.

Detailed Protocol: Reductive Amination of Spiro-Ketone

Note: This protocol assumes the successful isolation of Spiro[2.5]octan-5-one (See Ref [1] for ketone synthesis).

Objective: Convert Spiro[2.5]octan-5-one to Spiro[2.5]octan-5-amine.

  • Reagent Preparation:

    • Substrate: Spiro[2.5]octan-5-one (1.0 eq).

    • Amine Source: Ammonium acetate (

      
      ) (10.0 eq) for primary amine.
      
    • Reductant: Sodium cyanoborohydride (

      
      ) (1.5 eq).
      
    • Solvent: Methanol (anhydrous).

  • Procedure:

    • Step A: Dissolve Spiro[2.5]octan-5-one in Methanol (0.1 M concentration) in a round-bottom flask under

      
       atmosphere.
      
    • Step B: Add Ammonium acetate in one portion. Stir at room temperature for 1 hour to allow imine formation.

    • Step C: Cool the solution to 0°C. Carefully add

      
      .
      
    • Step D: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS (Look for M+1 mass of amine).

    • Step E (Workup): Quench with 1N HCl (to pH < 2) to decompose excess hydride. Neutralize with saturated

      
       (to pH > 9). Extract with Dichloromethane (DCM) x3.
      
    • Step F (Purification): Dry organics over

      
      , concentrate, and purify via flash chromatography (DCM:MeOH:NH4OH gradient).
      

Validation Point: The disappearance of the ketone carbonyl peak (~1710 cm⁻¹) in IR and the appearance of the alpha-proton signal in 1H NMR (approx 2.8-3.2 ppm) confirms conversion.

Part 4: Experimental Validation (Microsomal Stability)

To support a patent claim of "unexpected superior properties," you must generate metabolic stability data.

Protocol: In Vitro Microsomal Stability Assay

Purpose: Determine the intrinsic clearance (


) of the spiro derivative compared to the non-spiro analog.
  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Concentration: Test compound at 1 µM (to ensure first-order kinetics).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL protein) with compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

    • Start: Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Expected Result: The Spiro[2.5]octan-5-amine should exhibit a


 < 20 µL/min/mg (Low/Moderate clearance), whereas the simple cyclohexylamine often exceeds 50 µL/min/mg due to rapid alpha-oxidation.

References

  • BenchChem. (2025).[2] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Retrieved from

  • Natho, P., Colella, M., & Luisi, R. (2025).[3] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61, 6579-6594.[3] Retrieved from [4]

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.
  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties as amide isosteres. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context for spirocyclic bioisosterism).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.